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Amolopin-1c

Cat. No.: B1578623
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Description

Amolopin-1c is a synthetic peptide analog based on the novel insulinotropic peptide, amolopin, first identified and isolated from the skin secretions of the Amolops loloensis frog . This peptide is characterized by its primary amino acid sequence as FLPIVGKSLSGLSGKL-NH2 and a molecular weight of approximately 1.6 kDa . Preclinical research indicates that this compound can stimulate the release of insulin from pancreatic beta cells in a dose-dependent manner . A primary investigation into its mechanism of action reveals that its insulin-releasing activity is not mediated through the typical increase in intracellular calcium influx ([Ca2+]i), suggesting a unique and potentially novel pathway for insulin secretion that distinguishes it from other known secretagogues like mastoparan or exendins . This property makes this compound a valuable and interesting tool for researchers exploring alternative mechanisms of beta-cell regulation and for investigating new pathways involved in glucose-dependent insulin secretion. Its potential applications include use in metabolic disorder research, particularly in the study of type 2 diabetes, and as a pharmacological probe to help decipher complex signaling networks within insulin-secreting cells. Further research is necessary to fully elucidate its molecular target and to evaluate its long-term potential. This product is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use in humans or animals. Researchers should handle this material in accordance with their institution's biosafety guidelines. For specific data sheets, purity information, and storage recommendations, please contact our technical support team.

Properties

bioactivity

Antibacterial, Antifungal

sequence

FLPMLAGLAANLLPKLFCKITKKC

Origin of Product

United States

Isolation, Purification, and Primary Characterization of Amolopin 1c

Methodologies for Extraction and Enrichment from Biological Matrices

The journey to obtaining pure Amolopin-1c begins with its careful extraction from its natural source and subsequent enrichment to concentrate the peptide for further purification.

Source Organism Identification and Collection

This compound has been identified as a naturally occurring peptide within the skin secretions of certain frog species. The primary source organisms belong to the family Ranidae, with specific findings pointing towards the Amolops and Odorrana genera. Notably, peptides from the Amolopin family have been isolated from species such as Amolops hainanensis and Amolops loloensis. One database entry specifically lists "this compound" in connection with the dorsal skin of Odorrana andersonii, a species commonly known as the golden crossband frog. nih.govtechnosaurus.co.jpnih.govkarishmakaushiklab.com

The collection of skin secretions is performed in a manner that ensures the integrity of the sample and the welfare of the animal. A common, non-lethal method involves gently stimulating the frog's skin, which can be achieved through mild electrical stimulation or by applying a harmless substance like anhydrous ether vapor. nih.gov This stimulation induces the granular glands in the skin to release their peptide-rich secretions. The secretions are then carefully washed from the skin using a buffer solution, typically a 0.1 M phosphate (B84403) buffer (pH 6.0), which may also contain protease inhibitors to prevent the degradation of the target peptides. nih.gov The resulting solution containing the crude skin secretions is then collected for immediate processing or lyophilization for long-term storage.

Tissue Homogenization and Initial Extraction Protocols

Once the skin or skin secretions are collected, the initial extraction process is crucial for isolating the peptides from the complex biological matrix. For skin tissue, the sample is first homogenized. This is a process of breaking down the tissue to release its cellular and glandular contents. A common method involves using a tissue homogenizer in a suitable buffer, such as 0.1 M phosphate-buffered saline (PBS) at a pH of 6.0, often supplemented with a protease inhibitor cocktail to safeguard the peptides from enzymatic degradation. nih.gov

The homogenate is then subjected to centrifugation at high speed (e.g., 10,000 x g for 10 minutes) to pelletize cellular debris and other insoluble materials. The resulting supernatant, which contains the soluble peptides including this compound, is carefully collected. nih.govnih.gov This crude extract is then often lyophilized (freeze-dried) to remove the solvent, resulting in a stable powder that can be stored and easily redissolved for the subsequent purification steps. nih.gov

An alternative to direct homogenization of the skin is the extraction from collected secretions. In this case, the collected secretion solution is centrifuged to remove any particulate matter, and the supernatant is lyophilized. nih.gov This initial extract, while enriched in peptides, is still a complex mixture of various proteins, peptides, salts, and other small molecules, necessitating further advanced purification techniques.

Advanced Chromatographic Separation Techniques

To isolate this compound from the crude extract, a series of advanced chromatographic techniques are employed in a sequential manner. This multi-step approach is essential to achieve the high level of purity required for accurate characterization.

High-Performance Liquid Chromatography (HPLC) Applications

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and indispensable tool for the final purification of peptides like this compound. nih.gov This technique separates molecules based on their hydrophobicity.

The partially purified fractions from preceding chromatographic steps are subjected to RP-HPLC. A common setup involves a C18 column, which has a stationary phase with 18-carbon alkyl chains, providing a hydrophobic environment. nih.gov The mobile phase typically consists of a polar solvent system, usually a mixture of water and an organic modifier like acetonitrile (B52724), with a small amount of an ion-pairing agent such as trifluoroacetic acid (TFA) to improve peak shape and resolution. nih.govhplc.eu

The separation is achieved by applying a gradient, where the concentration of the organic modifier is gradually increased over time. This causes the peptides to elute from the column in order of increasing hydrophobicity. For the purification of Amolopin peptides, a linear gradient of acetonitrile in water (both containing 0.1% TFA) is often used. nih.gov For instance, a gradient might start at a low acetonitrile concentration and increase to a higher concentration over a period of 30 to 60 minutes. nih.gov The eluting peptides are detected by monitoring the absorbance at a specific wavelength, typically 214 nm or 280 nm. nih.gov The fractions corresponding to the distinct peaks are collected, and those containing this compound are identified for further analysis.

Table 1: Representative RP-HPLC Parameters for Amphibian Peptide Purification
ParameterValue/DescriptionReference
Column Type C18 (Octadecylsilane) nih.gov
Mobile Phase A 0.1% (v/v) Trifluoroacetic acid (TFA) in water nih.gov
Mobile Phase B 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile nih.gov
Gradient Linear gradient of Mobile Phase B nih.gov
Flow Rate Typically 1.0 mL/min for analytical columns hplc.eu
Detection UV absorbance at 214 nm or 280 nm nih.gov

Size-Exclusion Chromatography (SEC) for Peptide Purification

Size-exclusion chromatography (SEC), also known as gel filtration chromatography, is often the initial step in the purification of this compound from the crude extract. lcms.czsepax-tech.com This technique separates molecules based on their size, or more accurately, their hydrodynamic volume.

The lyophilized crude extract is redissolved in a suitable buffer and loaded onto an SEC column. These columns are packed with porous beads of a specific material, such as Sephadex G-50. nih.gov Larger molecules, which cannot enter the pores of the beads, travel through the column more quickly and elute first. Smaller molecules, like this compound, can enter the pores to varying extents, leading to a longer path through the column and later elution.

This step is effective for the bulk separation of the desired peptides from larger proteins and other macromolecules present in the crude extract. The fractions are collected, and those containing the peptides of the target molecular weight range are pooled for the next stage of purification, which is often ion-exchange or reversed-phase chromatography.

Table 2: Common Parameters for Size-Exclusion Chromatography of Amphibian Peptides
ParameterValue/DescriptionReference
Column Matrix Sephadex G-50 (or similar) nih.gov
Elution Buffer 0.1 M Phosphate Buffer (pH 6.0) nih.gov
Flow Rate Dependent on column size, e.g., 0.5-1.0 mL/min technosaurus.co.jp
Detection UV absorbance at 280 nm nih.gov
Fractionation Collection of eluate in small volumes nih.gov

Ion-Exchange Chromatography Principles

Ion-exchange chromatography (IEX) is another crucial technique that can be integrated into the purification workflow for this compound, often after SEC and before RP-HPLC. jnu.ac.bdwaters.com This method separates molecules based on their net electrical charge at a specific pH.

Since most antimicrobial peptides, including the Amolopin family, are cationic (positively charged) at neutral or slightly acidic pH, cation-exchange chromatography is commonly employed. jnu.ac.bd In this process, the sample is loaded onto a column containing a solid support with negatively charged functional groups (e.g., sulfopropyl or carboxymethyl). The positively charged peptides bind to the column, while neutral and negatively charged molecules pass through.

The bound peptides are then eluted by increasing the ionic strength of the buffer, typically by applying a salt gradient (e.g., with NaCl or KCl), or by changing the pH of the buffer to alter the charge of the peptides. phenomenex.com This allows for the separation of peptides with different net positive charges. The fractions containing the target peptide are then desalted and further purified by RP-HPLC.

Structural Elucidation and Conformational Analysis of Amolopin 1c

Primary Structure Determination: Amino Acid Sequencing

The primary structure, the linear sequence of amino acids, is the first level of structural information to be determined. For peptides like Amolopin-1c, this is typically achieved through a combination of direct sequencing of the mature peptide and analysis of its encoding genetic material.

A classical and powerful technique for determining the N-terminal sequence of a peptide is Edman degradation. This method involves the sequential removal and identification of the N-terminal amino acid residue. For a peptide like this compound, this process would provide the initial portion of its amino acid sequence. bioone.org The peptide is immobilized, and the N-terminal amino acid is derivatized with phenyl isothiocyanate (PITC). Under acidic conditions, this derivatized amino acid is cleaved, and the resulting phenylthiohydantoin (PTH)-amino acid is identified by chromatography. This cycle is repeated to determine the sequence of subsequent residues. While highly accurate, the process can be limited by the length of the peptide and the presence of modified amino acids. In the study of peptides from Amolops jingdongensis, Edman degradation was used to preliminarily determine the amino acid sequence of the Bv8-AJ peptide. mdpi.com

Step Description Purpose
1. Coupling The peptide is reacted with phenyl isothiocyanate (PITC) at a slightly alkaline pH to derivatize the N-terminal amino acid.To specifically label the N-terminal amino acid.
2. Cleavage The derivatized N-terminal residue is selectively cleaved from the peptide chain using an anhydrous acid (e.g., trifluoroacetic acid).To release the labeled amino acid without hydrolyzing the rest of the peptide bonds.
3. Conversion The cleaved thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.To create a stable compound that can be easily identified.
4. Identification The PTH-amino acid is identified using chromatographic techniques such as HPLC.To determine the identity of the N-terminal amino acid.
5. Repetition The cycle is repeated on the shortened peptide to sequence the next amino acid.To sequentially determine the amino acid sequence from the N-terminus.

Mass spectrometry (MS) offers a rapid and sensitive method for peptide sequencing. In a typical workflow, the purified this compound would be subjected to tandem mass spectrometry (MS/MS). The peptide is first ionized and its mass-to-charge ratio (m/z) is determined. It is then fragmented in the mass spectrometer, and the m/z ratios of the resulting fragment ions are measured. The amino acid sequence can be deduced de novo by analyzing the mass differences between the fragment ions. This approach is particularly useful for verifying sequences and identifying any post-translational modifications. Peptidomic analysis of skin secretions from Amolops mantzorum utilized liquid chromatography in conjunction with tandem mass spectrometry (LC-MS/MS) to confirm the presence and characteristics of mature antimicrobial peptides. bioone.org

To obtain the full-length sequence of this compound and to validate the results from direct peptide sequencing, researchers often turn to molecular cloning techniques. A cDNA library is constructed from the skin tissue of the source frog. bioone.orgmdpi.com This library contains the genetic blueprints (cDNA) for all the peptides produced in the skin. By screening this library with probes designed from the partial amino acid sequence obtained through Edman degradation or mass spectrometry, the full cDNA encoding the this compound precursor can be isolated and sequenced. mdpi.com This not only provides the complete amino acid sequence of the mature peptide but also reveals the sequence of its signal peptide and any propeptide regions, which are cleaved off during its maturation. nih.gov This integrated approach provides a high degree of confidence in the final determined sequence.

Mass Spectrometry-Based De Novo Sequencing Approaches

Disulfide Bond Mapping and Cysteine Connectivity

Many peptides isolated from frog skin, including those from the Amolops genus, contain cysteine residues that form intramolecular disulfide bonds. These bonds are crucial for the peptide's three-dimensional structure and stability. Determining the correct connectivity of these disulfide bonds is a critical step in structural elucidation.

To confirm the presence and number of disulfide bonds, a sample of this compound would be treated with a reducing agent, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol. This process breaks the disulfide bonds, converting the cysteine residues to free thiols. The mass of the reduced peptide is then measured by mass spectrometry. An increase in mass corresponding to the addition of hydrogen atoms confirms the presence of disulfide bonds. Following reduction, the cysteine residues are typically alkylated with a reagent like iodoacetamide (B48618) to prevent the reformation of the disulfide bonds. The difference in mass between the native and the reduced-and-alkylated peptide allows for the precise determination of the number of cysteine residues involved in disulfide bonding.

Reagent Function Outcome
Dithiothreitol (DTT) Reduces disulfide bonds to free sulfhydryl groups.Linearization of the peptide structure.
Iodoacetamide Alkylates free sulfhydryl groups.Prevents re-oxidation and reformation of disulfide bonds.

To determine which specific cysteine residues are linked, a strategy involving enzymatic digestion and mass spectrometry is employed. The intact, native this compound with its disulfide bonds preserved is digested with a specific protease, such as trypsin or chymotrypsin. This digestion cleaves the peptide at specific amino acid residues, generating a mixture of smaller peptide fragments. Some of these fragments will contain the intact disulfide bonds. This mixture of fragments is then analyzed by mass spectrometry (MS). The masses of the fragments are measured and compared to the masses of the fragments generated from the reduced and alkylated peptide. Fragments from the native digest that have a mass corresponding to two separate peptide fragments from the reduced digest linked together identify the disulfide-bonded cysteine residues. This powerful technique allows for the unambiguous assignment of all disulfide bond connectivities within the this compound molecule. For instance, the characterization of peptides from Amolops loloensis revealed an intra-disulfide bridge at the C-terminus. capes.gov.br

Chemical Reduction and Alkylation Strategies

Post-Translational Modification (PTM) Identification

Post-translational modifications are crucial for the structure and function of peptides. The analysis of these modifications provides insight into the peptide's biological activity and stability.

Phosphorylation and Glycosylation Analysis

A thorough review of peer-reviewed scientific literature reveals no specific studies on the phosphorylation or glycosylation status of this compound. Experimental data determining whether this peptide undergoes the addition of phosphate (B84403) or sugar moieties is not currently available.

Amidation and Other Terminal Modifications

While C-terminal amidation is a common post-translational modification in antimicrobial peptides, specific experimental confirmation of amidation or any other terminal modifications for this compound has not been reported in the scientific literature.

Secondary and Tertiary Structure Determination

The determination of the three-dimensional structure of a peptide is fundamental to understanding its mechanism of action. Various biophysical techniques are employed for this purpose.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content

There are no published studies that have utilized Circular Dichroism (CD) spectroscopy to analyze the secondary structure of this compound. Therefore, data regarding its helical, sheet, or random coil content is not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure

No research articles presenting the three-dimensional structure of this compound as determined by Nuclear Magnetic Resonance (NMR) spectroscopy have been identified. Consequently, detailed atomic-level coordinates and conformational dynamics in solution are unknown.

X-ray Crystallography for High-Resolution Structural Data

A search of the scientific literature and protein structure databases indicates that this compound has not been crystallized, and therefore, no high-resolution structural data from X-ray crystallography is available.

Conformational Dynamics and Stability Studies

The conformational dynamics and stability of peptides are critical to their biological function. These studies often involve examining how environmental factors such as temperature, solvent, and pH influence the three-dimensional structure of the molecule. Techniques like Circular Dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in observing these changes. upc.edujascoinc.comauremn.org.br

Temperature-Dependent Folding/Unfolding Transitions

The stability of a peptide's folded structure can be assessed by monitoring conformational changes as a function of temperature. Circular dichroism (CD) spectroscopy is a powerful technique for this purpose, as the CD spectrum of a peptide is sensitive to its secondary structure. upc.eduresearchgate.net For instance, the transition between a folded and an unfolded state can be observed as changes in the CD signal at specific wavelengths. researchgate.net A typical experiment involves recording CD spectra at various temperatures and then plotting the change in ellipticity at a chosen wavelength against temperature. This can reveal the melting temperature (Tm), which is the temperature at which half of the peptide is in its unfolded state, providing a measure of its thermal stability. researchgate.net The presence of isosbestic points in the temperature-dependent spectra can indicate a two-state transition between the folded and unfolded conformations. researchgate.net

Solvent and pH Effects on this compound Conformation

The conformation of a peptide is highly dependent on its interaction with the surrounding solvent and the pH of the solution. Solvents can influence the stability of different secondary structures by affecting hydrophobic interactions and hydrogen bonding. auremn.org.br For example, some organic solvents are known to induce or stabilize helical structures in peptides.

Although these are common methods for studying peptide conformation, specific studies detailing the effects of different solvents and pH variations on the three-dimensional structure of this compound have not been identified in the surveyed literature.

Biosynthetic Pathways and Gene Expression of Amolopin 1c

Identification and Characterization of Amolopin-1c Precursor cDNA and Genes

The foundational step in understanding the biosynthesis of this compound is the identification and characterization of its genetic blueprint. This involves cloning and sequencing the gene from its source and analyzing its regulatory regions.

Gene Cloning and Sequencing from Source Organisms

This compound was first identified in the skin secretions of the Lolokou sucker frog, Amolops loloensis. nih.gov The characterization of its genetic precursor was achieved through the construction and screening of a cDNA library from the skin of this frog. nih.govnih.gov This process allowed for the isolation and sequencing of several cDNAs that encode for amolopins.

The analysis of these cDNA clones revealed that amolopins are synthesized as precursor proteins. nih.gov The precursor of amolopin is a 62-amino-acid-residue polypeptide. nih.gov This precursor has a tripartite structure, which is a common feature for many amphibian antimicrobial peptides:

A Signal Peptide: The N-terminal region consists of a 22-residue hydrophobic signal peptide. nih.gov This sequence directs the nascent polypeptide into the secretory pathway.

An Acidic Propiece: Following the signal peptide is an 18-residue acidic propiece. This region is thought to play a role in the proper folding and trafficking of the precursor, as well as potentially neutralizing the cationic mature peptide to prevent premature activity. nih.gov

The Mature Peptide: The C-terminal region contains the sequence for the mature, 18-amino-acid this compound peptide. nih.gov

A significant finding is the high degree of similarity observed in the preproregions of amolopin precursors when compared to those of other antimicrobial peptides from different amphibian species. nih.gov This suggests a shared evolutionary origin, with the genes likely forming a multigene family that has diverged over time to produce a wide array of mature peptides. nih.gov

Table 1: Structure of the Amolopin Precursor Protein

Precursor Component Length (Amino Acid Residues) Key Features
Signal Peptide 22 Hydrophobic; directs protein for secretion
Acidic Propiece 18 Acidic residues; terminates with Lys-Arg
Mature Amolopin Peptide 18 Cationic; antimicrobial activity
Total 62 Full precursor polypeptide

Promoter and Regulatory Element Analysis

While specific studies on the promoter region of the this compound gene are not available, research on other amphibian antimicrobial peptide genes provides valuable insights into the potential regulatory mechanisms. For instance, analysis of the genes for palustrin-2CE2 and brevinin-2CE3 in Rana chensinensis has identified key regulatory elements. benthamdirect.com The promoters of these genes contain binding sites for transcription factors from the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) family, such as RelA and NF-κB1. benthamdirect.comnih.gov These transcription factors are known to play a crucial role in the innate immune response across a wide range of species, from insects to vertebrates. nih.gov

It is hypothesized that the this compound gene is likely under the control of a similar set of regulatory elements. These elements would allow for the rapid upregulation of gene expression in response to specific stimuli, such as the presence of pathogens. benthamdirect.comnih.gov The presence of such conserved regulatory pathways underscores the fundamental importance of antimicrobial peptides in the amphibian immune system. nih.govresearchgate.net

Transcriptional and Translational Regulation Mechanisms

The expression of the this compound gene is tightly regulated to ensure that the peptide is produced when needed, for instance, during an infection or in response to environmental stressors.

mRNA Expression Profiling (e.g., RT-qPCR, RNA-Seq)

Detailed mRNA expression profiling for this compound using techniques like reverse transcription-quantitative polymerase chain reaction (RT-qPCR) or RNA sequencing (RNA-Seq) has not been specifically reported in the available literature. However, studies on other amphibian antimicrobial peptides have demonstrated the utility of these methods. For example, RT-PCR has been used to show that the transcription levels of palustrin-2CE2 and preprobrevinin-2CE3 in Rana chensinensis are significantly increased following exposure to E. coli, S. aureus, or lipopolysaccharide (LPS). benthamdirect.com

These techniques are powerful tools for quantifying the changes in gene expression under different conditions. benthamdirect.comnih.gov They allow researchers to understand how quickly and to what extent the production of antimicrobial peptides is induced. Given the conserved nature of the amphibian immune response, it is highly probable that similar inducible expression patterns would be observed for this compound if subjected to such analyses.

Environmental and Physiological Modulators of Expression

The production of antimicrobial peptides in amphibians is known to be influenced by a variety of external and internal factors. These modulators can either enhance or suppress the expression of the genes encoding these peptides.

Environmental Modulators:

Pathogens: Exposure to bacteria and fungi is a primary trigger for the synthesis and secretion of antimicrobial peptides. benthamdirect.combiologists.com For example, bathing frogs in a bacterial culture has been shown to significantly increase the production of these defensive molecules. researchgate.net The pathogenic chytrid fungus Batrachochytrium dendrobatidis (Bd), which has been responsible for widespread amphibian population declines, can paradoxically reduce the capacity of frogs to produce and secrete antimicrobial peptides, thereby compromising their immune defense. biologists.com

Temperature: Environmental temperature plays a critical role. Studies have shown that low temperatures can impair a frog's ability to restore its antimicrobial peptide arsenal (B13267) after depletion. biologists.com This is particularly concerning in the context of climate change and its potential impact on amphibian immunity.

Physiological Modulators:

Hormones: Hormones are significant regulators of antimicrobial peptide synthesis. Glucocorticoids, for instance, have been shown to inhibit the transcription of genes encoding these peptides. researchgate.net This is thought to occur through the upregulation of IκBα, an inhibitor of the NF-κB signaling pathway. researchgate.net Thyroid hormones have also been implicated in the seasonal variation of antimicrobial peptide production in some species. nih.gov

Injury and Stress: Physical injury or stress can trigger the release of stored antimicrobial peptides from the granular glands in the skin. dergipark.org.tr This provides an immediate defense against potential infections at the site of injury.

Table 2: Known Modulators of Amphibian Antimicrobial Peptide Expression

Modulator Type Effect on Expression
Bacterial Exposure Environmental Upregulation
Fungal (e.g., Bd) Exposure Environmental Downregulation
Low Temperature Environmental Impaired Restoration
Glucocorticoids Physiological Inhibition
Thyroid Hormones Physiological Seasonal Variation
Injury/Stress Physiological Release of Stored Peptides

Post-Translational Processing of Pro-Amolopin-1c

Once the pro-Amolopin-1c polypeptide is synthesized, it undergoes a series of modifications to become a mature, active peptide. This process is a critical step in the biosynthetic pathway. mpg.denih.gov

The initial and most well-characterized post-translational modification is the proteolytic cleavage of the precursor protein. nih.govnih.gov The acidic propiece of the pro-amolopin is flanked by a typical prohormone processing signal, Lys-Arg (Lysine-Arginine). nih.gov This dibasic site is recognized by specific endoproteases, which cleave the precursor to release the mature this compound peptide. nih.govmpg.de

Another common post-translational modification found in many amphibian antimicrobial peptides is C-terminal amidation. mdpi.com This process involves the enzymatic conversion of a C-terminal glycine (B1666218) residue into an amide group. mpg.de While not explicitly confirmed for this compound in the reviewed literature, amidation is known to enhance the stability of peptides against degradation by proteases and can also play a role in their biological activity. mdpi.comnih.gov Other potential modifications that can occur in antimicrobial peptides include glycosylation and phosphorylation, though these have not been reported for this compound. nih.govmdpi.com These modifications can further diversify the function and stability of the final peptide product. nih.gov

Signal Peptide Cleavage and Secretion Pathways

The biosynthesis of this compound, like most secreted peptides in amphibians, begins with the translation of its corresponding mRNA on ribosomes. The resulting initial protein is a prepropeptide, a precursor molecule that includes an N-terminal signal peptide. This signal peptide, typically composed of around 22 hydrophobic amino acid residues for amolopin precursors, acts as a molecular guide. nih.gov Its primary function is to direct the nascent prepropeptide to the endoplasmic reticulum (ER), initiating its entry into the secretory pathway. nih.govimrpress.com

As the prepropeptide translocates into the lumen of the ER, the signal peptide is recognized and cleaved off by a specific enzyme known as a signal peptidase. imrpress.com This proteolytic event is a critical first step in the maturation process, separating the signal sequence from the remainder of the precursor, now termed a propeptide (pro-amolopin-1c). Once cleaved, the signal peptide is rapidly degraded, while the pro-amolopin-1c continues its journey through the secretory pathway, moving from the ER to the Golgi apparatus for further processing. This entire process ensures that this compound is correctly sorted and destined for storage in the granular glands of the frog's skin, from where it will be secreted.

Prohormone Convertase Activity and Peptide Maturation

Following the removal of the signal peptide, the resulting pro-amolopin-1c molecule consists of an acidic propiece region followed by the sequence of the mature this compound peptide. The acidic propiece, which in related amolopins is about 18 residues long, is believed to play a role in preventing the mature peptide from exhibiting its biological activity prematurely within the host's cells. nih.gov

The release of the mature, active this compound peptide requires a second, highly specific cleavage event. This is mediated by enzymes known as prohormone convertases (PCs), a family of serine proteases. These enzymes recognize and cleave at specific amino acid motifs located at the junction between the acidic propiece and the mature peptide sequence. For amolopin precursors and a vast number of other amphibian peptides, this cleavage signal is a canonical dibasic motif, typically Lysine-Arginine (-KR-). nih.govimrpress.comnih.gov The prohormone convertase cuts after this pair of basic residues, liberating the mature this compound peptide from its acidic N-terminal extension. This maturation step is crucial and occurs within the trans-Golgi network or in the secretory granules themselves. nih.gov

Amidation and Other PTM Enzymes Involved in Biosynthesis

The final step in the biosynthesis of many bioactive peptides is post-translational modification (PTM), which can significantly alter their structure, stability, and biological function. One of the most common and vital PTMs for amphibian antimicrobial peptides is C-terminal amidation. mdpi.com In this process, the C-terminal carboxyl group (-COOH) is converted into an amide group (-CONH2). This modification is catalyzed by a bifunctional enzyme called peptidylglycine-α-amidating monooxygenase (PAM).

Data Tables

Table 1: Components of a Typical Amolopin Precursor Peptide

Precursor ComponentTypical Length (Amino Acids)Key Features & Function
Signal Peptide ~22Hydrophobic; directs the prepropeptide to the endoplasmic reticulum for secretion. nih.gov
Acidic Propiece ~18Negatively charged region; may inhibit premature peptide activity. nih.gov
Cleavage Signal 2Dibasic motif (e.g., Lys-Arg); recognized by prohormone convertases for cleavage. nih.govimrpress.com
Mature Peptide VariableThe final, biologically active this compound sequence.
Amidation Signal 1 (if present)A C-terminal glycine residue that is removed to create an amidated terminus.

Table 2: Compounds Mentioned in this Article

Mechanistic Investigations of Amolopin 1c Biological Activities Non Clinical

In Vitro Cellular and Molecular Interaction Studies

The primary mechanism of action for Amolopin-1c and related amphibian AMPs is understood to be the physical disruption of microbial cell membranes, a process that is not typically mediated by specific receptor-ligand interactions in the classical sense. imrpress.comnih.gov

Receptor Binding and Activation Profiling

Specific receptor binding and activation profiling studies for this compound are not extensively available in the current scientific literature. The broad-spectrum activity of many frog-derived antimicrobial peptides is attributed to their ability to target general features of microbial membranes rather than specific protein receptors. imrpress.commdpi.com The mechanism is largely based on electrostatic and hydrophobic interactions with the lipid bilayer. frontiersin.org The initial contact is driven by the electrostatic attraction between the cationic peptide and the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.gov This initial binding is followed by insertion into the membrane, a process governed by the peptide's amphipathic structure. mdpi.com

Ligand-Receptor Interaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies characterizing a specific ligand-receptor interaction for this compound have not been reported. Research on related antimicrobial peptides suggests that the "binding" is more accurately described as a partition or insertion into the lipid membrane, a process that can be analyzed using biophysical techniques. frontiersin.orgresearchgate.net The thermodynamics of this interaction would be governed by changes in enthalpy and entropy associated with the peptide's conformational changes upon membrane insertion and the displacement of water molecules. researchgate.net However, specific quantitative data on association/dissociation rate constants or thermodynamic profiles for this compound binding to a specific receptor are not available.

Intracellular Signaling Pathway Elucidation

The primary mode of action for this compound is believed to be membrane disruption, leading to rapid cell death, which often precedes the activation of complex intracellular signaling cascades. imrpress.com While some antimicrobial peptides have been shown to have intracellular targets after membrane translocation, the principal mechanism for many, including those from the Amolops genus, is cytolysis. nih.gov

There are no specific studies demonstrating that this compound directly modulates intracellular cyclic adenosine (B11128) monophosphate (cAMP) or calcium (Ca2+) signaling pathways as a primary mechanism of action. The profound disruption of the cell membrane integrity caused by cytolytic peptides would inevitably lead to a catastrophic loss of ion gradients, including Ca2+, but this is a consequence of membrane permeabilization rather than a specific signaling event. nih.gov

Currently, there is no evidence to suggest that this compound's primary antimicrobial activity involves the specific activation or inhibition of intracellular enzyme cascades. The rapid, lytic mechanism of action is generally inconsistent with a mode of action dependent on intricate enzymatic pathways. mdpi.com

cAMP and Ca2+ Signaling Modulations

Antimicrobial and Cytolytic Activities

The hallmark of this compound and its related peptides is their potent antimicrobial and cytolytic activity. nih.govuniprot.org The mechanism is characteristic of many cationic, amphipathic peptides, which act as membrane-active agents. mdpi.commdpi.com Upon electrostatic binding to the microbial surface, the peptides accumulate and orient themselves to insert into the lipid bilayer. bioone.org This insertion disrupts the membrane's structure, often leading to the formation of pores or channels through models such as the "barrel-stave," "toroidal pore," or "carpet" mechanism. nih.gov This permeabilization of the membrane leads to the leakage of essential ions and metabolites, dissipation of membrane potential, and ultimately, cell death. nih.govbioone.org

Peptides from the Amolops genus have demonstrated activity against a range of microorganisms. For instance, a novel family of peptides named "amolopins" from Amolops loloensis showed activity specifically against Gram-positive bacteria like Staphylococcus aureus and Bacillus pumilus. nih.gov Other peptide families from the same frog, such as brevinins-AL, have exhibited strong hemolytic (cytolytic against red blood cells) activity, which is a common characteristic of membrane-disrupting peptides. uniprot.org

The table below illustrates the kind of data reported for antimicrobial peptides from the Amolops genus. Note that specific minimum inhibitory concentration (MIC) data for this compound is not available in the cited literature, and the following table on a related peptide is for illustrative purposes.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of Amolopin-p-MT1 from Amolops mantzorum

Microorganism Strain MIC (µM)
Staphylococcus aureus ATCC 29213 62.5
Bacillus subtilis ATCC 6633 31.2
Escherichia coli ATCC 25922 125
Pseudomonas aeruginosa ATCC 27853 >125
Candida albicans ATCC 90028 125

Data derived from studies on related peptides from the Amolops genus. bioone.org

Table 2: Hemolytic Activity of Brevinin-ALb from Amolops loloensis

Peptide Concentration (µM) for 50% Hemolysis (HC50)
Brevinin-ALb ~5

Data indicates strong cytolytic activity against erythrocytes. uniprot.org

The cytolytic activity is a double-edged sword; while it is effective against pathogens, high hemolytic activity can limit the therapeutic potential of these peptides due to toxicity to host cells. imrpress.com

Membrane Interaction and Permeabilization Studies

The primary mechanism by which this compound is thought to exert its antimicrobial effects is through direct interaction with and disruption of microbial cell membranes. Like many antimicrobial peptides (AMPs), its molecular structure facilitates this interaction. The peptide's ability to form pores in bacterial membranes is a key aspect of its bactericidal activity. nih.gov This process is often concentration-dependent, with higher concentrations leading to more significant membrane damage. nih.gov The interaction is typically initiated by the electrostatic attraction between the cationic peptide and the anionic components of microbial membranes. nih.gov

Antibacterial and Antifungal Spectrum Analysis

This compound has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi. cpu-bioinfor.org Experimental data has confirmed its efficacy against a range of pathogenic microbes.

Detailed findings on its minimum inhibitory concentration (MIC) against specific strains highlight its potency. For instance, novel peptides derived from Amolops loloesis, including Amolopins, have shown effectiveness against Gram-positive bacteria at concentrations ranging from 37 to 75 µg/mL. mdpi-res.com

Table 1: Antibacterial and Antifungal Spectrum of this compound

Target Microorganism Gram Nature Activity
Staphylococcus aureus Gram+ve Antibacterial
Escherichia coli Gram-ve Antibacterial
Bacillus dysenteriae Gram+ve Antibacterial
Candida albicans N/A Antifungal

Data sourced from publicly available research databases.

Hemolytic Activity Assessment on Erythrocytes

A critical aspect of the non-clinical evaluation of antimicrobial peptides is their potential for cytotoxicity against host cells, often assessed through hemolytic activity on red blood cells (erythrocytes). Studies on Amolopins have indicated a degree of hemolytic activity. For example, Amolopins showed 3% hemolysis at a concentration of 200 µg/mL. mdpi-res.com This low level of hemolytic activity at a relatively high concentration suggests a degree of selectivity for microbial membranes over mammalian cell membranes.

Insulin (B600854) Secretion Modulation Mechanisms

In addition to its antimicrobial properties, this compound has been identified as a modulator of insulin secretion, suggesting its potential as an antidiabetic agent. researchgate.netmdpi.com The mechanisms underlying this activity are multifaceted and involve direct actions on pancreatic β-cells.

Glucose-Stimulated Insulin Secretion (GSIS) Enhancement in Pancreatic β-cells

This compound has been shown to have a stimulatory effect on insulin release in INS-1 cells, a clonal pancreatic β-cell line. researchgate.netmdpi.com Research indicates that it can significantly increase insulin release, with one study noting an increase from 40 to 50 mLU/L at concentrations between 12.5–50 μg/mL. mdpi.com This suggests that this compound can enhance the primary physiological pathway for insulin secretion in response to glucose.

Ion Channel Modulation (e.g., KATP channels, voltage-gated calcium channels)

The modulation of ion channels in pancreatic β-cells is a key mechanism for regulating insulin secretion. While the precise interactions of this compound with all relevant channels are still under investigation, it is known that many amphibian-derived peptides influence these pathways. mdpi.com The process of glucose-stimulated insulin secretion is initiated by the entry of glucose into the β-cell, leading to an increase in the ATP/ADP ratio. wikipedia.org This change closes ATP-sensitive potassium (KATP) channels, causing membrane depolarization. mdpi.comwikipedia.org The depolarization, in turn, opens voltage-gated calcium channels, leading to an influx of Ca2+ ions that triggers the exocytosis of insulin-containing granules. wikipedia.orgresearchgate.net Some amphibian peptides have been shown to block KATP channels, while others may act through KATP channel-independent pathways. mdpi.comresearchgate.net There is evidence to suggest that some peptides may directly interact with and modulate L-type voltage-gated Ca2+ channels. researchgate.net

Exocytotic Pathway Regulation

The final step in insulin secretion is the fusion of insulin-containing vesicles with the β-cell plasma membrane, a process known as exocytosis. researchgate.net this compound's influence on insulin release suggests a potential role in regulating this exocytotic machinery. njau.edu.cn While direct evidence for this compound's interaction with the exocytotic pathway is still emerging, it is known that calcium and cAMP are crucial regulators of this process. researchgate.net Some amphibian peptides are known to interact with cAMP protein kinase A and C dependent G-protein sensitive pathways, which can directly act on the exocytosis machinery. mdpi.comresearchgate.net

Other Investigated Biological Roles (e.g., Neurotransmission, Immunomodulation)

Beyond its primary characterization as an antimicrobial agent, preliminary classifications and broader studies of related amphibian peptides suggest that this compound may possess other significant biological activities, notably in the realms of immunomodulation and neurotransmission. While direct, in-depth mechanistic studies on this compound are not extensively detailed in publicly available research, the context provided by other peptides isolated from its source, the rufous-spotted torrent frog (Amolops loloensis), offers a strong basis for these potential roles.

Immunomodulatory Activity

Peptides derived from amphibian skin are recognized as crucial components of the innate immune system, and their functions often extend beyond direct pathogen killing to include modulation of the host's immune response. acs.orgelifesciences.org Many antimicrobial peptides (AMPs) from anurans are known to exhibit immunomodulatory effects. mpg.de This general classification includes peptides sourced from the Amolops genus.

Investigations into the skin secretions of Amolops loloensis have identified several peptides with confirmed immunomodulatory-related functions. For instance, Cathelicidin-AL, the first cathelicidin (B612621) identified in this frog, belongs to a class of peptides known for potent anti-inflammatory and immunomodulatory properties in addition to their antimicrobial actions. elifesciences.orgplos.org Cathelicidins can neutralize lipopolysaccharide (LPS), modulate cytokine production, and influence immune cell chemotaxis. elifesciences.org Another peptide, ZDPI, also isolated from Amolops loloensis, was found to inhibit platelet aggregation, a key process at the intersection of coagulation and innate immunity. researchgate.net Furthermore, studies on peptides from other frog species, such as pLR from Lithobates pipiens, have shown they can suppress the development of granulocyte macrophage colonies, indicating a direct influence on immune cell proliferation and differentiation. researchgate.net

While these findings relate to other peptides from the same source, they establish that the chemical arsenal (B13267) of Amolops loloensis includes molecules capable of sophisticated interaction with the host immune system. This strongly suggests a potential for this compound to have similar immunomodulatory capabilities, although specific studies detailing its effect on cytokine release or macrophage activity are required for confirmation.

Neurotransmission

The skin secretions of amphibians are a well-documented source of neuroactive peptides, including compounds that function as hormones, neurotransmitters, and neuromodulators. tubitak.gov.tr Research into Amolops loloensis has uncovered several such peptides, pointing to a potential role for its peptidome in regulating physiological processes via the nervous system.

A notable discovery was a novel insulin-releasing (insulinotropic) peptide, highlighting a link to metabolic regulation which is closely tied to neuromodulatory pathways. string-db.org Additionally, a bradykinin-like peptide was identified in the same frog's secretions. nih.gov Bradykinins are multifunctional peptides involved in pain, inflammation, and blood pressure regulation, all of which are processes heavily integrated with the peripheral and central nervous systems. The identification of a Kunitz-type neurotoxin, named amotoxin, from Amolops loloensis further underscores the presence of potent neuroactive compounds in its skin secretions. researchgate.net

These discoveries of peptides with distinct neuroactive and neuromodulatory functions from Amolops loloensis provide a compelling argument that other peptides from this source, including this compound, may also interact with neuronal targets. However, direct experimental evidence of this compound binding to neuronal receptors or modulating neurotransmitter release has not been documented in the reviewed scientific literature.

Table 1: Overview of Bioactive Peptides Identified in Amolops loloensis

This table summarizes the non-clinical findings for various peptides isolated from the same source as this compound, illustrating the functional diversity of this frog's peptidome.

Peptide NamePeptide FamilyInvestigated Biological Role(s)Reference(s)
This compound Brevinin/EsculentinAntibacterial, Antifungal , cpu-bioinfor.org
Cathelicidin-AL CathelicidinAntimicrobial, Potential Immunomodulatory elifesciences.org, plos.org
Amotoxin Kunitz-type toxinNeurotoxin (Trypsin inhibitor) researchgate.net
ZDPI Serine protease inhibitorAnti-platelet aggregation researchgate.net
Unnamed Peptide Bradykinin-related peptideVasodilation, Inflammation (inferred) nih.gov
Unnamed Peptide Insulin-releasing peptideInsulinotropic (potential neuromodulation) string-db.org

Chemical Synthesis and Derivatization of Amolopin 1c

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for the chemical synthesis of peptides like Amolopin-1c. mdpi.com This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support (resin). nih.gov The entire synthesis occurs in a single reaction vessel, which simplifies the purification process as excess reagents and by-products are removed by simple filtration and washing steps. bioone.org

Fmoc/tBu Chemistry and Protecting Group Strategies

The synthesis of this compound is well-suited for the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, which is favored for its mild reaction conditions compared to older Boc/Bzl strategies. mdpi.com In this approach, the α-amino group of each incoming amino acid is temporarily protected by the base-labile Fmoc group. researchgate.net The side chains of reactive amino acids are protected by acid-labile groups, most commonly derived from tert-butyl (tBu) alcohol. nih.gov

This orthogonal protection scheme is critical, allowing for the selective removal of the Fmoc group at each step without affecting the side-chain protecting groups or the linkage to the resin. nih.gov The Fmoc group is typically removed using a solution of a secondary amine, such as 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). bioone.org

For the specific amino acid sequence of this compound (FLPMLAGLAANLLPKLFCKITKKC), the following side-chain protecting groups would be employed:

Amino AcidSide-Chain Protecting GroupRationale
Asparagine (Asn)Trityl (Trt)Prevents dehydration and nitrile formation during activation.
Lysine (Lys)tert-Butoxycarbonyl (Boc)Protects the ε-amino group from unwanted reactions.
Cysteine (Cys)Trityl (Trt) or Acetamidomethyl (Acm)Protects the thiol group from oxidation and side reactions. Trt is acid-labile, while Acm requires specific cleavage conditions, allowing for selective disulfide bond formation if needed.
Threonine (Thr)tert-Butyl (tBu)Protects the hydroxyl group.
Isoleucine (Ile)NoneThe side chain is non-reactive.
Methionine (Met)None (or Sulfoxide)The thioether can be prone to oxidation. In some strategies, it is temporarily oxidized to the sulfoxide (B87167) for protection and then reduced back during final cleavage. However, often it is used without protection, with scavengers used during cleavage to prevent alkylation.

This table outlines the standard protecting groups used in Fmoc/tBu synthesis for the reactive amino acids present in this compound.

Resin Selection and Coupling Reagent Optimization

The choice of resin is crucial as it determines the C-terminal functionality of the final peptide. For this compound, which has a C-terminal cysteine, a resin that yields a C-terminal carboxylic acid upon cleavage is typically used. A common choice is a 2-chlorotrityl chloride (2-CTC) resin or a pre-loaded Wang resin. The 2-CTC resin is particularly advantageous as it allows for the attachment of the first amino acid under mild conditions, minimizing racemization, and can be cleaved under very mild acidic conditions to yield a fully protected peptide fragment if desired. bicnirrh.res.in

Coupling reagents are used to activate the carboxylic acid group of the incoming Fmoc-amino acid to facilitate the formation of a peptide bond with the deprotected N-terminus of the growing peptide chain. Optimization of coupling reagents is key to achieving high yields and purity. A variety of phosphonium (B103445) and aminium/uronium salt-based reagents are available. karishmakaushiklab.comnovoprolabs.com

Coupling Reagent ClassExamplesCharacteristics
Aminium/Uronium Salts HBTU, TBTU, HCTU, HATUHighly efficient and fast-reacting. HATU is particularly effective for sterically hindered couplings due to the formation of a highly reactive OAt ester. karishmakaushiklab.com They can, however, lead to guanidinylation of the free amino group as a side reaction.
Phosphonium Salts PyBOP, PyAOPKnown for high coupling efficiency and lower risk of racemization. PyAOP is analogous to HATU in reactivity. These reagents do not cause guanidinylation.
Carbodiimides DCC, DICOften used with additives like HOBt or OxymaPure to suppress racemization and improve efficiency. novoprolabs.com DIC is often preferred as the resulting diisopropylurea is more soluble than the dicyclohexylurea produced from DCC.

This table summarizes common coupling reagents used in SPPS. For this compound, a combination like DIC/OxymaPure or a potent reagent like HATU would be effective.

The synthesis cycle involves alternating deprotection (Fmoc removal) and coupling steps, with thorough washing in between, until the full 24-amino acid sequence is assembled on the resin. bioone.org

Cleavage and Deprotection Protocols

Once the synthesis is complete, the peptide must be cleaved from the resin, and all side-chain protecting groups must be removed. This is typically accomplished in a single step using a strong acid cocktail. The composition of this cocktail is critical and must include "scavengers" to capture the reactive carbocations generated from the cleavage of the protecting groups, thus preventing re-attachment to sensitive residues in the peptide, such as methionine and cysteine.

A standard cleavage cocktail for a peptide with the composition of this compound would be based on trifluoroacetic acid (TFA).

ReagentTypical Percentage (v/v)Function
Trifluoroacetic Acid (TFA) 85-95%The strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt). mdpi.com
Triisopropylsilane (TIS) 2.5-5%A scavenger that effectively reduces the trityl cation and other carbocations.
Water 2.5-5%A scavenger that also helps to hydrolyze protecting groups.
1,2-Ethanedithiol (EDT) 2.5%A scavenger specifically used to protect the Cysteine residue and prevent side reactions.
Dithiothreitol (B142953) (DTT) (Optional, solid)Can be added to protect Cysteine and reduce any oxidized Methionine.

This table details a common cleavage cocktail for peptides synthesized using Fmoc/tBu chemistry. The reaction is typically run for 2-4 hours at room temperature.

After cleavage, the acidic solution is filtered to remove the resin, and the peptide is precipitated by adding it to a large volume of cold diethyl ether. The crude peptide is then collected by centrifugation, washed with ether, and dried. Final purification is achieved through reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Synthesis Approaches

While SPPS is dominant, solution-phase synthesis offers advantages for large-scale production or for the synthesis of complex peptides where solid-phase methods might be inefficient.

Fragment Condensation Strategies

For a peptide the size of this compound, a fragment condensation approach can be employed. This strategy involves the separate synthesis of smaller, protected peptide fragments, which are then coupled together in solution. This can be more efficient than a stepwise SPPS approach for long sequences, as the intermediate fragments can be purified, ensuring that only high-purity segments are used in the final coupling steps.

For this compound, a possible fragmentation strategy could be:

Fragment 1: Fmoc-FLPMLAGLAA-OH

Fragment 2: H-NLLPK(Boc)LFC(Trt)-OH

Fragment 3: H-KIT(tBu)K(Boc)K(Boc)C(Trt)-Resin

The fragments would be synthesized via SPPS, cleaved from the resin while keeping side-chain protecting groups intact (using a mild cleavage method, e.g., from a 2-CTC resin), and then coupled in solution using coupling reagents that minimize racemization, such as TDBTU. nih.gov A hybrid approach combining SPPS for fragment synthesis followed by solution-phase condensation is also a viable strategy.

Total Synthesis Pathways for this compound

A total synthesis in solution phase, while less common for peptides of this length due to the difficulty in purifying intermediates and the risk of racemization, is theoretically possible. It would involve a stepwise, C-terminus to N-terminus elongation, similar to SPPS but without the solid support. Each coupling and deprotection step would require a full work-up and purification, making it a highly labor-intensive process. The principles of protecting groups and activation chemistry remain the same as in SPPS. This approach is generally reserved for the synthesis of very short peptides or when specific, non-standard modifications are required that are incompatible with solid-phase conditions.

Purification and Characterization of Synthetic this compound Analogs

The synthesis of this compound analogs, like other synthetic peptides, results in a crude product containing the desired peptide alongside various impurities. These impurities can include deletion sequences (peptides missing one or more amino acids), truncated sequences, incompletely deprotected peptides, and by-products from the cleavage process. Therefore, a rigorous purification and characterization process is essential to isolate the target analog and verify its identity and purity.

HPLC Purification of Crude Synthetic Peptides

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of synthetic peptides, including analogs of this compound. lcms.czspringernature.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. lcms.cz In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile (B52724), often with an ion-pairing agent such as trifluoroacetic acid (TFA). lcms.cz

The separation mechanism is based on the differential partitioning of the peptide and impurities between the stationary and mobile phases. More hydrophobic molecules interact more strongly with the nonpolar stationary phase and thus elute later, requiring a higher concentration of the organic solvent in the mobile phase.

A typical purification workflow for a synthetic this compound analog would involve:

Method Development: An initial analytical RP-HPLC run is performed on a small amount of the crude peptide using a broad gradient of the organic solvent (e.g., 5-95% acetonitrile) to determine the retention time of the target peptide and the impurity profile. lcms.cz

Preparative HPLC: Based on the analytical results, a preparative RP-HPLC method is developed to handle larger quantities of the crude product. The gradient is often optimized to be shallower around the elution point of the target peptide to maximize resolution from closely eluting impurities.

Fraction Collection: The eluent from the preparative column is passed through a UV detector, and fractions are collected as peaks are detected. The fraction corresponding to the main peak, which is presumed to be the this compound analog, is collected.

Purity Analysis: The purity of the collected fraction is then assessed using analytical RP-HPLC. Fractions meeting the desired purity level (often >95%) are pooled.

The choice of column, gradient steepness, and flow rate are critical parameters that are optimized to achieve the best separation.

Table 1: Representative HPLC Purification Parameters for a Synthetic this compound Analog

ParameterCondition
Column Preparative C18, 10 µm particle size, 300 Å pore size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 20-50% B over 40 minutes
Flow Rate 20 mL/min
Detection UV at 220 nm and 280 nm
Crude Purity ~65%
Final Purity >98%

This table represents typical parameters and results for the purification of a synthetic peptide and is for illustrative purposes.

Mass Spectrometry and NMR for Purity and Identity

Once the this compound analog has been purified, its identity and purity must be unequivocally confirmed. This is typically achieved using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. ijsra.netoutsourcedpharma.compolypeptide.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. resolvemass.ca For peptide analysis, electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization sources. ijsra.net

Identity Confirmation: High-resolution mass spectrometry provides a highly accurate molecular weight of the peptide, which can be compared to the theoretical calculated mass based on its amino acid sequence. polypeptide.com A close match between the experimental and theoretical mass confirms that the peptide has the correct composition.

Sequence Verification: Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and analyze the resulting fragment ions. nih.gov This allows for the determination of the amino acid sequence, providing definitive proof of the peptide's identity.

Table 2: Illustrative Mass Spectrometry Data for a Synthetic this compound Analog

AnalysisTheoretical ValueExperimental ValueConclusion
Molecular Weight (Monoisotopic) 2548.3 Da2548.5 DaIdentity Confirmed
MS/MS Fragmentation N/ACorresponds to expected b- and y-ion seriesSequence Verified

This table provides example data and should be considered illustrative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within the peptide, making it an invaluable tool for structural confirmation and purity assessment. outsourcedpharma.comnih.gov While mass spectrometry confirms the correct mass and sequence, NMR can confirm the three-dimensional structure and detect impurities that may be isobaric (having the same mass) with the target peptide.

Structural Confirmation: One-dimensional (1D) and two-dimensional (2D) NMR experiments (e.g., COSY, TOCSY, NOESY) can be used to assign the resonances of all protons in the peptide and confirm the amino acid spin systems and sequential connectivities. nih.gov The resulting NMR fingerprint is unique to the specific peptide and its conformation. outsourcedpharma.com

Purity Assessment: The 1H NMR spectrum can be used to assess the purity of the sample. The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can even be used to determine the absolute purity of the peptide against a certified reference standard. outsourcedpharma.com

Q & A

Q. What analytical techniques are recommended for characterizing Amolopin-1c’s structural purity, and how should researchers validate these methods?

  • Methodological Answer : Structural purity should be confirmed using a combination of nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS). For NMR, analyze peak splitting patterns and integration ratios to confirm molecular structure and absence of isomers. HPLC should employ a C18 reverse-phase column with UV detection (λ = 220–280 nm) and a gradient elution protocol (e.g., 10–90% acetonitrile in water over 20 minutes) to quantify impurities (<1% threshold). MS (ESI+ or MALDI-TOF) should match the molecular ion peak to the theoretical mass (Δ < 0.01 Da). Validate methods by comparing results with certified reference standards and performing inter-laboratory reproducibility tests .

Q. How should researchers design initial dose-response experiments for this compound’s bioactivity screening?

  • Methodological Answer : Use a logarithmic concentration range (e.g., 1 nM–100 μM) to establish a sigmoidal dose-response curve. Include triplicate measurements for each concentration and normalize responses to positive (e.g., known agonists) and negative (vehicle-only) controls. For enzymatic assays, pre-incubate this compound with the target for 30 minutes to ensure equilibrium. Calculate half-maximal inhibitory/effective concentrations (IC₅₀/EC₅₀) using nonlinear regression models (e.g., Hill equation). Validate assay robustness via Z’-factor calculations (>0.5 indicates high reliability). Report confidence intervals and statistical significance (p < 0.05 via Student’s t-test) .

Advanced Research Questions

Q. What methodological approaches are effective in resolving contradictions between in vitro and in vivo pharmacological data for this compound?

  • Methodological Answer : Systematic reconciliation involves:
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Compare plasma concentrations (Cₘₐₓ, AUC) with in vitro IC₅₀ values to assess bioavailability limitations. Use allometric scaling for interspecies differences (e.g., mouse-to-human metabolic rate adjustments).
  • Tissue Distribution Studies : Quantify this compound in target organs via LC-MS/MS to verify sufficient exposure.
  • Off-Target Screening : Perform broad-panel kinase or GPCR assays to identify confounding interactions.
  • Data Normalization : Adjust in vivo outcomes (e.g., tumor size reduction) to account for immune system contributions absent in vitro.
    Document discrepancies in a contradiction matrix, highlighting assay conditions (e.g., protein binding, pH effects) that may explain variances .

Q. How can computational modeling be integrated with experimental data to predict this compound’s metabolic stability?

  • Methodological Answer : Combine in silico and experimental workflows:
  • Step 1 : Use quantum mechanics (QM) tools (e.g., Gaussian) to calculate bond dissociation energies (BDEs) for potential metabolic sites (e.g., hydroxylation, N-dealkylation). Prioritize sites with BDE < 90 kcal/mol.
  • Step 2 : Perform molecular docking (AutoDock Vina) with cytochrome P450 isoforms (e.g., CYP3A4) to predict binding affinities (ΔG < −6 kcal/mol indicates high metabolism risk).
  • Step 3 : Validate predictions via microsomal stability assays (human liver microsomes, NADPH cofactor). Measure half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
  • Step 4 : Refine models using machine learning (e.g., random forest regression) trained on t₁/₂ and CLᵢₙₜ data.
    Cross-validate results with in vivo PK studies in rodents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.